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Introduction
DAA-1106, a potent and selective ligand for the 18-kDa translocator protein (TSPO), formerly

known as the peripheral benzodiazepine receptor (PBR), is a crucial tool in neuroscience and

drug discovery. [3H]DAA-1106, the radiolabeled version of this compound, allows for the

quantitative analysis of TSPO expression and the characterization of novel TSPO-targeting

ligands through in-vitro binding assays. This document provides detailed application notes and

protocols for conducting such assays, aimed at facilitating research into neuroinflammation,

neurodegenerative diseases, and other pathological conditions where TSPO is upregulated.

TSPO is a transmembrane protein primarily located on the outer mitochondrial membrane of

glial cells, including astrocytes and microglia.[1][2][3] Its expression is significantly increased in

response to brain injury and inflammation, making it a valuable biomarker for these conditions.

[4] [3H]DAA-1106 exhibits high binding affinity for TSPO, making it a superior radioligand for in-

vitro studies compared to older ligands like [3H]PK11195.[5][6]
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Biological Sample
Dissociation
Constant (Kd) (nM)

Maximum Binding
Sites (Bmax)
(fmol/mg protein)

Reference

Rat Brain

Mitochondria
0.12 ± 0.03 161.03 ± 5.80 [5]

Rat Brain with

Traumatic Brain Injury

(Ipsilateral)

Significantly lower

than --INVALID-LINK--

-PK11195

- [6]

Rat Brain with

Traumatic Brain Injury

(Contralateral)

Significantly lower

than --INVALID-LINK--

-PK11195

- [6]

Human Brain (High-

Affinity Binders)
- -

Human Brain (Low-

Affinity Binders)
- -

Table 2: Inhibition Constants (Ki) of Various Ligands for
[3H]DAA-1106 Binding
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Compound Biological Sample
Inhibition Constant
(Ki) (nM)

Reference

DAA-1106
Rat Brain

Mitochondria
0.043

DAA-1106
Monkey Brain

Mitochondria
0.188 [7]

DAA-1106
Human Brain (High-

Affinity Binders)
2.8 ± 0.3

DAA-1106
Human Brain (Low-

Affinity Binders)
13.1 ± 1.3

PK11195
Rat Brain

Mitochondria
- [5]

Ro5-4864
Rat Brain

Mitochondria
- [5]

Experimental Protocols
Protocol 1: Preparation of Mitochondrial Fractions from
Brain Tissue
This protocol describes the isolation of mitochondrial fractions from brain tissue, which are

enriched in TSPO.

Materials:

Fresh or frozen brain tissue (e.g., rat cortex, hippocampus)

Homogenization Buffer: 0.32 M Sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4

Mitochondrial Isolation Buffer: 0.32 M Sucrose, 10 mM Tris-HCl, pH 7.4

Dounce homogenizer

Refrigerated centrifuge
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Procedure:

Weigh the brain tissue and place it in a pre-chilled Dounce homogenizer.

Add 10 volumes (w/v) of ice-cold Homogenization Buffer.

Homogenize the tissue with 10-15 strokes of the pestle.

Transfer the homogenate to a centrifuge tube and centrifuge at 1,000 x g for 10 minutes at

4°C to remove nuclei and cellular debris.

Carefully collect the supernatant and centrifuge it at 17,000 x g for 20 minutes at 4°C to

pellet the crude mitochondrial fraction.

Discard the supernatant. Resuspend the pellet in ice-cold Mitochondrial Isolation Buffer and

centrifuge again at 17,000 x g for 20 minutes at 4°C.

Repeat the wash step (step 6) one more time.

Resuspend the final mitochondrial pellet in a suitable buffer for the binding assay (e.g., 50

mM Tris-HCl, pH 7.4) at a protein concentration of approximately 1-2 mg/mL.

Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

Aliquot and store the mitochondrial fractions at -80°C until use.

Protocol 2: Saturation Binding Assay with [3H]DAA-1106
This protocol is used to determine the equilibrium dissociation constant (Kd) and the maximum

number of binding sites (Bmax) for [3H]DAA-1106.

Materials:

Prepared mitochondrial fractions

Assay Buffer: 50 mM Tris-HCl, pH 7.4

[3H]DAA-1106 (specific activity ~70-90 Ci/mmol)
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Unlabeled DAA-1106 (for determining non-specific binding)

96-well microplates

Glass fiber filters (e.g., Whatman GF/B or GF/C)

Filtration apparatus

Scintillation vials and scintillation cocktail

Liquid scintillation counter

Procedure:

Prepare serial dilutions of [3H]DAA-1106 in Assay Buffer to cover a concentration range from

approximately 0.01 to 5 nM.

In a 96-well plate, set up the following reactions in triplicate for each concentration of

[3H]DAA-1106:

Total Binding: Add 50 µL of Assay Buffer, 50 µL of the appropriate [3H]DAA-1106 dilution,

and 100 µL of the mitochondrial fraction (typically 50-100 µg of protein).

Non-specific Binding: Add 50 µL of unlabeled DAA-1106 (final concentration 1-10 µM), 50

µL of the appropriate [3H]DAA-1106 dilution, and 100 µL of the mitochondrial fraction.

Incubate the plate at room temperature (or a specified temperature, e.g., 25°C) for 60-90

minutes to reach equilibrium.

Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in ice-

cold Assay Buffer.

Wash the filters rapidly with 3 x 4 mL of ice-cold Assay Buffer to remove unbound

radioligand.

Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and vortex.
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Allow the vials to sit for at least 4 hours in the dark before counting in a liquid scintillation

counter.

Data Analysis:

Calculate specific binding by subtracting non-specific binding from total binding for each

concentration of [3H]DAA-1106.

Plot the specific binding (B, in fmol/mg protein) against the concentration of free [3H]DAA-
1106 (F, in nM).

Analyze the data using non-linear regression analysis (e.g., one-site binding hyperbola) to

determine the Kd and Bmax values.

Protocol 3: Competition Binding Assay
This protocol is used to determine the affinity (Ki) of unlabeled test compounds for TSPO by

measuring their ability to inhibit the binding of [3H]DAA-1106.

Materials:

Same as for Saturation Binding Assay

Unlabeled test compounds

Procedure:

Prepare serial dilutions of the unlabeled test compounds in Assay Buffer.

In a 96-well plate, set up the following reactions in triplicate:

Total Binding: 50 µL of Assay Buffer, 50 µL of [3H]DAA-1106 (at a concentration close to

its Kd), and 100 µL of the mitochondrial fraction.

Non-specific Binding: 50 µL of unlabeled DAA-1106 (final concentration 1-10 µM), 50 µL

of [3H]DAA-1106, and 100 µL of the mitochondrial fraction.
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Competition: 50 µL of the appropriate dilution of the test compound, 50 µL of [3H]DAA-
1106, and 100 µL of the mitochondrial fraction.

Follow steps 3-7 from the Saturation Binding Assay protocol.

Data Analysis:

Calculate the percentage of specific binding for each concentration of the test compound.

Plot the percentage of specific binding against the logarithm of the test compound

concentration.

Analyze the data using non-linear regression analysis (e.g., sigmoidal dose-response) to

determine the IC50 value (the concentration of the test compound that inhibits 50% of the

specific binding of [3H]DAA-1106).

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 +

[L]/Kd), where [L] is the concentration of [3H]DAA-1106 used in the assay and Kd is the

dissociation constant of [3H]DAA-1106 determined from the saturation binding assay.
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Caption: TSPO signaling pathway and its downstream effects.
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Caption: Workflow for [3H]DAA-1106 in-vitro binding assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b1669734?utm_src=pdf-custom-synthesis
https://www.frontiersin.org/journals/cellular-neuroscience/articles/10.3389/fncel.2023.1210205/full
https://www.frontiersin.org/journals/cellular-neuroscience/articles/10.3389/fncel.2023.1210205/full
https://www.researchgate.net/figure/Molecular-mechanisms-by-which-TSPO-and-its-ligands-inhibit-chronic-pain-induced-by_fig2_363104799
https://www.bmbreports.org/journal/view.html?doi=10.5483/BMBRep.2020.53.1.273
https://www.mdpi.com/1422-0067/19/6/1694
https://pubmed.ncbi.nlm.nih.gov/10357257/
https://pubmed.ncbi.nlm.nih.gov/10357257/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2042945/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2042945/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2042945/
https://www.researchgate.net/publication/5337132_Increased_Binding_of_Peripheral_Benzodiazepine_Receptor_in_Alzheimer's_Disease_Measured_by_Positron_Emission_Tomography_with_C-11DAA1106
https://www.benchchem.com/product/b1669734#in-vitro-binding-assay-using-3h-daa-1106
https://www.benchchem.com/product/b1669734#in-vitro-binding-assay-using-3h-daa-1106
https://www.benchchem.com/product/b1669734#in-vitro-binding-assay-using-3h-daa-1106
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1669734?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669734?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669734?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

